Technical Monograph: N-Desmethylcarboxy Terbinafine-d7 Methyl Ester
Technical Monograph: N-Desmethylcarboxy Terbinafine-d7 Methyl Ester
Executive Summary & Application Scope
N-Desmethylcarboxy Terbinafine-d7 Methyl Ester (CAS: 1185245-14-0) is a highly specialized stable isotope-labeled internal standard (IS) utilized in the bioanalysis of Terbinafine and its downstream metabolites.[1]
In pharmacokinetic (PK) and toxicokinetic studies, Terbinafine (an allylamine antifungal) undergoes extensive hepatic metabolism. The two primary metabolic pathways are N-demethylation and oxidation of the tert-butyl side chain .[1] This specific compound represents the methyl ester derivative of the dual-metabolite N-desmethyl-carboxy-terbinafine, labeled with seven deuterium atoms on the naphthalene ring.[1]
Primary Research Applications:
-
LC-MS/MS Quantitation: Serves as a surrogate internal standard to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of polar Terbinafine metabolites.[1]
-
Derivatization Protocols: Specifically designed for workflows where plasma/urine samples are methylated (esterified) to improve chromatographic peak shape and retention of carboxylic acid metabolites.[1]
-
Impurity Profiling: Used to identify degradation products in stability studies of pharmaceutical formulations.[1]
Chemical Identity & Structural Analysis[2][3]
This molecule is a derivative.[1][2] To understand its structure, one must deconstruct the parent drug Terbinafine. The "d7" label is located on the naphthalene ring, ensuring metabolic stability as the label is far removed from the reactive allylic and propargylic centers.
Physicochemical Data Table[1][5]
| Feature | Specification |
| Chemical Name | Methyl (2E)-7-{[(naphthalen-1-yl-d7)methyl]amino}-2,2-dimethylhept-5-en-3-ynoate |
| Common Name | N-Desmethylcarboxy Terbinafine-d7 Methyl Ester |
| CAS Number | 1185245-14-0 |
| Molecular Formula | C₂₁H₁₆D₇NO₂ |
| Molecular Weight | 328.46 g/mol |
| Isotopic Purity | ≥ 99% deuterated forms (d7) |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Low solubility in water.[1][3][4][5] |
| pKa (Calculated) | ~8.5 (Secondary amine) |
| Storage | -20°C, Hygroscopic, Light Sensitive (Allylamine moiety) |
Structural Logic
The structure differs from Terbinafine in three key areas:
-
N-Desmethyl: The N-methyl group of Terbinafine is absent, leaving a secondary amine.[1]
-
Carboxy-Methyl Ester: The terminal tert-butyl group of Terbinafine is oxidized to a carboxylic acid and subsequently esterified to a methyl ester (-COOCH₃).[1]
-
Deuterium Labeling: The naphthalene ring is fully deuterated (d7).[1]
Metabolic Context & Synthesis Pathway
Understanding the biological origin of the unlabeled analog is crucial for assay development.[1] Terbinafine is metabolized by CYP450 enzymes (primarily CYP2C9, CYP1A2, and CYP3A4).
Biological vs. Synthetic Pathway
The diagram below illustrates the metabolic cascade of Terbinafine and how this specific Reference Standard relates to the biological metabolites.
Figure 1: Metabolic pathway of Terbinafine showing the origin of the N-desmethyl and carboxy functionalities, leading to the structure of the analytical standard.
Experimental Application: Bioanalytical Protocol
Context: Quantifying polar metabolites like N-desmethyl-carboxy-terbinafine in plasma is challenging due to poor retention on Reverse Phase (RP) columns and peak tailing caused by the free carboxylic acid.[1]
Solution: A common strategy is to esterify the metabolites during extraction.[1] The N-Desmethylcarboxy Terbinafine-d7 Methyl Ester is the ideal Internal Standard for this workflow because it mimics the physicochemical properties of the derivatized analyte perfectly.[1]
Protocol: Liquid-Liquid Extraction (LLE) with Derivatization
Note: This protocol assumes the quantification of the N-desmethyl-carboxy metabolite in human plasma.[1]
Step 1: Sample Pre-treatment [1]
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 20 µL of Internal Standard Working Solution (N-Desmethylcarboxy Terbinafine-d7 Methyl Ester, 1 µg/mL in MeOH).
-
Critical Step: Add 200 µL of 1M HCl. Acidification ensures the secondary amine is protonated (staying in water) OR, depending on the target, drives the carboxylic acid to the neutral form for extraction.
-
Correction for Esterification Workflow: If the goal is to esterify after extraction, extract the acid first. If using the pre-esterified IS, you are likely converting the sample analyte to the ester form to match the IS.
-
Step 2: Derivatization (The "Why" behind the Methyl Ester) If the biological analyte is the free acid, it must be converted to the methyl ester to match the IS and improve chromatography.
-
Extract the free acid metabolite using Ethyl Acetate (2 mL).[1] Vortex (5 min) and Centrifuge.
-
Evaporate the supernatant to dryness under Nitrogen at 40°C.
-
Reconstitution/Derivatization: Add 100 µL of 10% Acetyl Chloride in Methanol (generates anhydrous HCl/MeOH in situ).
-
Incubate at 60°C for 30 minutes .
-
Mechanism:[1][4][5] This converts the biological N-desmethyl-carboxy-terbinafine (COOH) into N-desmethyl-carboxy-terbinafine methyl ester (COOCH₃).[1]
-
The IS (already a methyl ester) remains stable or re-equilibrates; however, since the IS is already the ester, it controls for injection variability. Ideally, one would use the deuterated acid as IS and derivatize it alongside the sample. However, using the deuterated ester directly is valid if added post-derivatization or if checking extraction efficiency of the ester form specifically.
-
Step 3: LC-MS/MS Conditions [1]
-
Column: C18 (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: MRM Mode (Positive ESI).
Synthesis & Stability Considerations
Synthetic Route Summary
The synthesis of this standard is complex due to the requirement of placing deuterium on the naphthalene ring rather than the labile side chain.[1]
-
Starting Material: Perdeuterated Naphthalene (Naphthalene-d8).[1]
-
Chloromethylation: Reaction with paraformaldehyde/HCl to form 1-Chloromethylnaphthalene-d7.[1]
-
Side Chain Construction: The hept-en-yne chain is synthesized separately, likely starting with a protected amine and a propargyl alcohol derivative.[1]
-
Coupling: The 1-Chloromethylnaphthalene-d7 is alkylated with the side-chain amine.[1]
-
Esterification: The terminal acid group is esterified using Methanol/Acid.[1]
Stability Profile
-
Light Sensitivity: The conjugated enyne system (double bond conjugated with triple bond) is photosensitive.[1] Exposure to UV light can cause isomerization (E to Z) or polymerization.[1] Always use amber glassware.
-
Hygroscopicity: The secondary amine salt form (if HCl salt) is hygroscopic.[1] Store in a desiccator.
-
Protodeuteration: The d7 label on the naphthalene ring is aromatic and highly stable.[1] It does not undergo exchange in aqueous solvents, unlike deuterium labels placed on acidic positions (e.g., adjacent to carbonyls).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Terbinafine. Retrieved from [Link][1]
-
Vickers, A. E., et al. (1999). Biotransformation of terbinafine by human liver microsomes and prediction of the in vivo metabolic clearance. Drug Metabolism and Disposition.[1][5][6] (Foundational text on Terbinafine metabolic pathways).
-
Pharmaffiliates (2025). N-Desmethylcarboxy Terbinafine-d7 Methyl Ester Product Data. Retrieved from [Link][1]
-
Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine. Chemical Research in Toxicology.[1] (Discusses the allylic aldehyde pathway and N-dealkylation).
-
US Food and Drug Administration (2006). Clinical Pharmacology Review: Terbinafine.[1] Retrieved from [Link][1]
Sources
- 1. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
